![molecular formula C8H10FNO B1447662 4-Fluoro-2-[(methylamino)methyl]phenol CAS No. 1363166-05-5](/img/structure/B1447662.png)
4-Fluoro-2-[(methylamino)methyl]phenol
Overview
Description
4-Fluoro-2-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of 4-Fluoro-2-[(methylamino)methyl]phenol is likely a specific receptor or enzyme within the body. Unfortunately, detailed information on the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available in the current literature . The volume of distribution (Vd) remains unspecified. Details about metabolic pathways are lacking. The compound’s excretion mechanisms are not well-defined. The compound’s pharmacokinetic properties likely influence its bioavailability, but precise data are scarce.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-[(methylamino)methyl]phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. The compound’s effects at the molecular level are mediated through specific binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and potency. Long-term exposure to this compound may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Biological Activity
4-Fluoro-2-[(methylamino)methyl]phenol, with the chemical formula and CAS number 1363166-05-5, is a fluorinated phenolic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural features, including a fluorine atom and a methylamino group, suggest potential biological activity that warrants further exploration.
The compound is characterized by:
- Molecular Weight : 155.17 g/mol
- Melting Point : Data not extensively available but typically falls within the range of similar phenolic compounds.
- Solubility : Soluble in organic solvents; specific solubility data should be referenced from experimental studies.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methylamino group may also facilitate hydrogen bonding with biological macromolecules, influencing the compound's pharmacodynamics.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antibacterial activity of phenolic compounds has been well-documented:
Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Monomeric Alkaloids | E. coli | 0.0195 mg/mL |
Alkaloid Derivatives | Bacillus mycoides | 0.0048 mg/mL |
Fluorinated Phenols | S. aureus | 5.64 to 77.38 µM |
These findings suggest that this compound may possess similar antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Screening : A study evaluating various fluorinated phenolic compounds found that those with electron-withdrawing groups demonstrated enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The implications for this compound are promising, suggesting further investigation into its specific antibacterial properties could yield valuable insights.
- Cytotoxicity Assessments : In vitro studies assessing cytotoxic effects on cancer cell lines revealed that certain phenolic derivatives exhibit selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Toxicological Profile
Toxicological assessments are critical for understanding the safety profile of any new compound:
- Acute Toxicity : Preliminary data suggests low acute toxicity; however, comprehensive studies are required to establish a clear toxicological profile.
- Genotoxicity : Current literature indicates no significant mutagenic effects in standard Ames tests for related compounds, which may extend to this compound pending specific testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluoro-2-[(methylamino)methyl]phenol and its Schiff base derivatives?
Methodological Answer: The compound is typically synthesized by condensing this compound with aldehydes (e.g., pyridin-2-carbaldehyde) under reflux in ethanol to form Schiff base ligands. These ligands are then reacted with zinc acetate or azide salts to form metal complexes. Characterization involves elemental analysis, IR spectroscopy (to confirm imine C=N stretching at ~1600–1630 cm⁻¹), and UV-vis spectroscopy (for π→π* and n→π* transitions) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., phenolic O–H at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).
- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding).
- UV-vis spectroscopy to study electronic transitions relevant to ligand-metal charge transfer .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability is influenced by temperature, light, and humidity. Storage at 2–8°C in airtight, light-protected containers is recommended to prevent degradation of the phenolic hydroxyl group and imine bonds. Pre-experiment stability tests (e.g., TGA/DSC for thermal stability, HPLC for purity) are advised .
Advanced Research Questions
Q. What challenges arise in resolving crystal structures of its metal complexes, and how are they addressed?
Methodological Answer: Challenges include disorder in ligand orientation (e.g., flexible methoxymethyl groups) and twinning in crystals. These are mitigated using:
- High-resolution synchrotron X-ray data to improve electron density maps.
- SHELXL refinement tools with restraints for disordered regions.
- Twinned data integration (e.g., using CELL_NOW or TWINABS) .
Q. How do structural modifications (e.g., fluorination) influence biological activity?
Methodological Answer: Fluorination at the 4-position enhances antibacterial activity by increasing lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies compare halogenated analogs (e.g., chloro vs. fluoro derivatives) using MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. For example, zinc complexes with 4-fluoro derivatives show 2–4× lower MIC values than non-fluorinated analogs .
Q. What methods validate purity and reproducibility in synthesis?
Methodological Answer:
- HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%).
- ¹H/¹³C NMR spectroscopy to confirm absence of unreacted precursors.
- Batch-to-batch reproducibility is ensured by strict control of reaction parameters (e.g., pH, solvent purity) .
Q. How are contradictions in antibacterial data resolved (e.g., variable MIC values across studies)?
Methodological Answer: Variability arises from differences in bacterial strain virulence , culture media composition , or compound solubility . Standardized protocols (e.g., CLSI guidelines) and solvent controls (DMSO ≤1% v/v) are critical. Dose-response curves with MTT assays validate activity thresholds .
Q. What advanced techniques characterize electronic properties for catalytic applications?
Methodological Answer:
- Cyclic voltammetry to study redox behavior (e.g., Zn²⁺/Zn⁰ transitions).
- DFT calculations (e.g., Gaussian 09) to model HOMO-LUMO gaps and charge distribution.
- EPR spectroscopy for paramagnetic species analysis .
Q. How is solubility optimized for in vitro biological assays?
Methodological Answer: Co-solvents like DMSO (≤1%) or ethanol are used. For aqueous solubility, microwave-assisted synthesis of sulfonated derivatives or nanoparticle encapsulation (e.g., PLGA) are explored. Solubility parameters are quantified using Hansen solubility sphere models .
Q. What strategies scale up synthesis without compromising yield?
Methodological Answer: Critical parameters include:
- Stoichiometric control (1:1.2 molar ratio of ligand to metal salt).
- Flow chemistry for continuous reflux.
- Green solvents (e.g., ethanol/water mixtures) to reduce purification steps .
Properties
IUPAC Name |
4-fluoro-2-(methylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQMEOKZASTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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